

# Spectroscopic Profile of 7-Chloro-1-heptanol: A Technical Guide

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## Compound of Interest

Compound Name: 7-Chloro-1-heptanol

Cat. No.: B1582617

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## Introduction

**7-Chloro-1-heptanol** (CAS No: 55944-70-2, Molecular Formula:  $C_7H_{15}ClO$ ) is a bifunctional organic molecule featuring a primary alcohol and a terminal chloroalkane.<sup>[1][2]</sup> This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in the fields of materials science and drug development.<sup>[1]</sup> A thorough understanding of its spectroscopic characteristics is paramount for researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Chloro-1-heptanol**, complete with experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **7-Chloro-1-heptanol**, both  $^1H$  and  $^{13}C$  NMR provide critical information for structural confirmation.

### $^1H$ NMR Data (Predicted)

The proton NMR spectrum of **7-Chloro-1-heptanol** is predicted to show distinct signals for the protons on the carbon adjacent to the hydroxyl group and the carbon bearing the chlorine atom.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH <sub>2</sub> -OH (C1-H)
~3.54	Triplet	2H	-CH <sub>2</sub> -Cl (C7-H)
~1.78	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> Cl (C6-H)
~1.57	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> OH (C2-H)
~1.30-1.45	Multiplet	6H	-CH <sub>2</sub> - (C3, C4, C5-H)
(variable)	Singlet	1H	-OH

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~62.5	-CH <sub>2</sub> -OH (C1)
~45.1	-CH <sub>2</sub> -Cl (C7)
~32.6	-CH <sub>2</sub> - (C2)
~32.5	-CH <sub>2</sub> - (C6)
~28.8	-CH <sub>2</sub> - (C4)
~26.7	-CH <sub>2</sub> - (C5)
~25.5	-CH <sub>2</sub> - (C3)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly under different experimental conditions.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

## IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~2930, ~2860	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1060	Strong	C-O stretch (primary alcohol)
~650-750	Medium-Weak	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [4] For **7-Chloro-1-heptanol**, with a molecular weight of 150.64 g/mol, GC-MS is a common method for analysis.[1][5]

## Mass Spectrometry Data

m/z	Interpretation
150/152	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes
132/134	[M-H <sub>2</sub> O] <sup>+</sup>
115	[M-Cl] <sup>+</sup>
98	[M-H <sub>2</sub> O-Cl-H] <sup>+</sup>
55	Base Peak (most abundant fragment)
41, 42	Common alkyl fragments

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

## Experimental Protocols

### NMR Spectroscopy

For small molecules like **7-Chloro-1-heptanol**, the following general protocol for NMR sample preparation can be followed:[6]

- Sample Preparation: Dissolve 5-25 mg of the compound for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ , DMSO- $\text{d}_6$ ) in a small vial.[6]
- Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.
- Referencing: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[6]
- Acquisition: Acquire the spectrum on an NMR spectrometer. For quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[7]

### IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or a solid dissolved in a volatile solvent is the thin film method:[8]

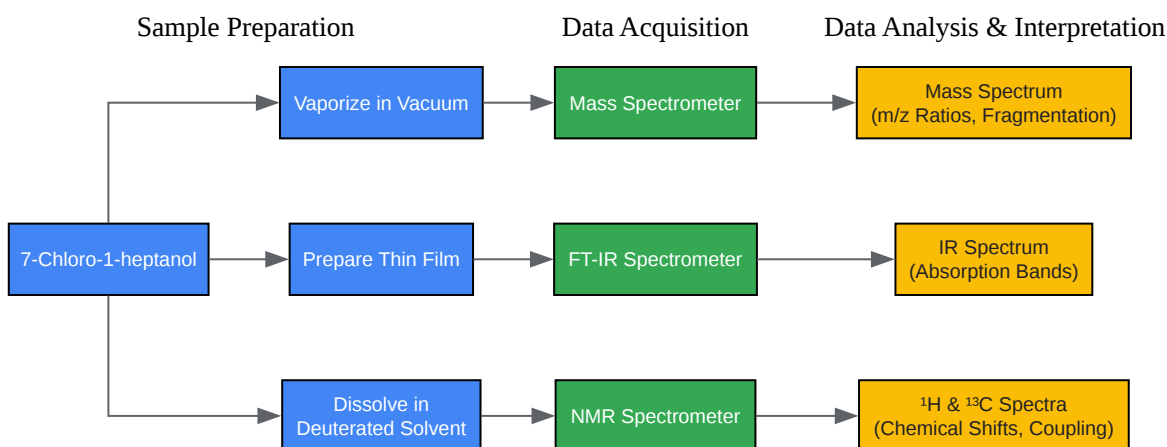
- Sample Preparation: If the sample is a solid, dissolve it in a few drops of a suitable volatile solvent like methylene chloride or acetone.[8] **7-Chloro-1-heptanol** is a liquid at room temperature, so it can be used directly.
- Application: Apply a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film. If a solution is used, apply a drop to a single salt plate and allow the solvent to evaporate.[8]
- Analysis: Place the salt plate(s) in the sample holder of the FT-IR spectrometer and acquire the spectrum.

### Mass Spectrometry (Electron Ionization - EI)

The following outlines a general procedure for mass spectrometry using electron ionization:[9]

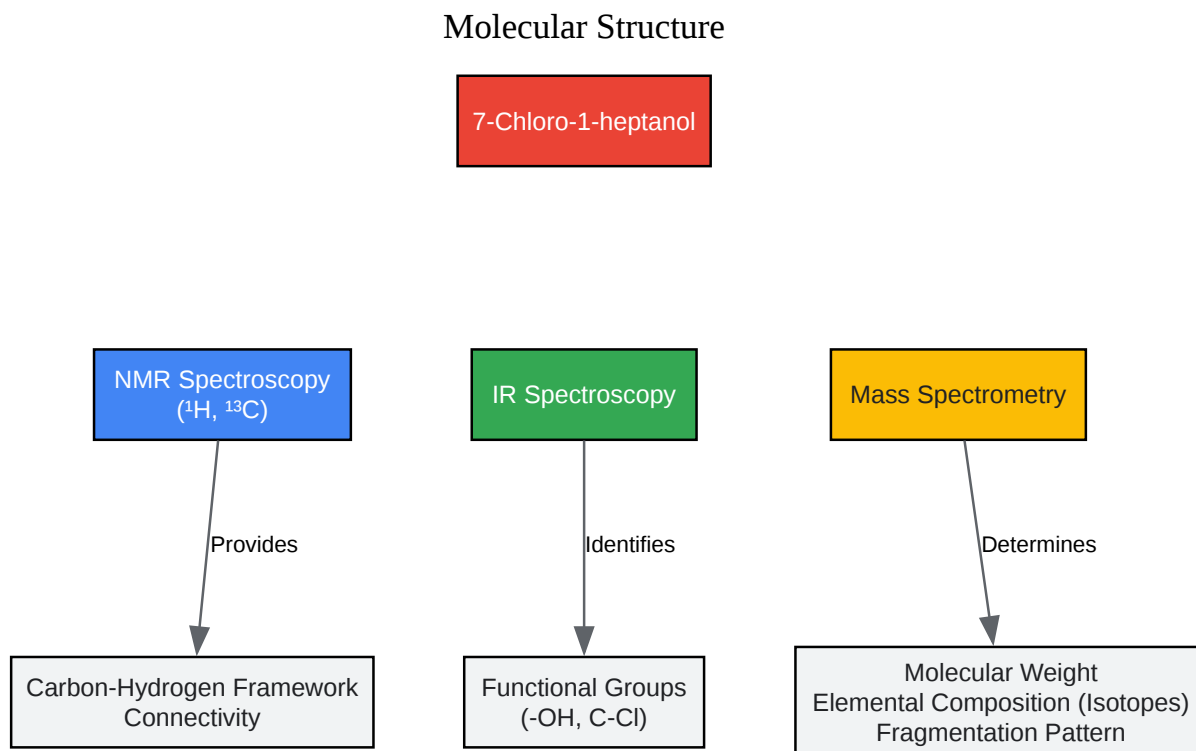
- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[9]
- **Acceleration:** The newly formed ions are accelerated by charged plates.[9]
- **Deflection/Analysis:** The ions are then passed through a magnetic or electric field, which deflects them based on their mass-to-charge ratio.[9]
- **Detection:** A detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.[9]

## Visualizations



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Caption: Experimental workflow for spectroscopic analysis of **7-Chloro-1-heptanol**.



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Caption: Relationship between spectroscopic techniques and structural information.

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